molecular formula C14H12F3N B2679243 N-Benzyl-4-(trifluoromethyl)aniline CAS No. 405-81-2

N-Benzyl-4-(trifluoromethyl)aniline

Cat. No.: B2679243
CAS No.: 405-81-2
M. Wt: 251.252
InChI Key: ZARPPEQBQHAQLS-UHFFFAOYSA-N
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Description

N-Benzyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3N It is characterized by the presence of a benzyl group attached to an aniline ring, which is further substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

N-Benzyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which N-Benzyl-4-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzyl substitution.

    N-Benzyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethyl group.

Uniqueness: N-Benzyl-4-(trifluoromethyl)aniline is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential for diverse chemical reactivity .

Properties

IUPAC Name

N-benzyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARPPEQBQHAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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